2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound that features a pyrrole ring, a benzoyl group, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine ring formation: The benzoylated pyrrole is reacted with a piperidine derivative under suitable conditions to form the piperidine ring.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.
N-methylation: Finally, the compound is N-methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylpropionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-18(23)14-27(25,26)17-8-12-22(13-9-17)19(24)15-4-6-16(7-5-15)21-10-2-3-11-21/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDOMWCOJXBGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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